molecular formula C15H21BO2S B13152692 4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane

Cat. No.: B13152692
M. Wt: 276.2 g/mol
InChI Key: UTTUXTQAJSLCJX-ZHACJKMWSA-N
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Description

4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during reactions such as the Suzuki-Miyaura coupling. The boron atom facilitates the transfer of the aryl group to the palladium catalyst, enabling the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. The presence of the methylsulfanyl group allows for additional functionalization through oxidation reactions, making it a versatile intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C15H21BO2S

Molecular Weight

276.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)11-10-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3/b11-10+

InChI Key

UTTUXTQAJSLCJX-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)SC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)SC

Origin of Product

United States

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